molecular formula C10H15ClN2O2 B1360983 5-(Diethylamino)-2-nitrosophenol hydrochloride CAS No. 25953-06-4

5-(Diethylamino)-2-nitrosophenol hydrochloride

Cat. No.: B1360983
CAS No.: 25953-06-4
M. Wt: 230.69 g/mol
InChI Key: JFOYWYLGEUIHOJ-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-nitrosophenol hydrochloride is an organic compound with a complex structure that includes both diethylamino and nitroso functional groups

Preparation Methods

The synthesis of 5-(Diethylamino)-2-nitrosophenol hydrochloride typically involves multiple steps. One common method includes the nitration of phenol followed by the introduction of the diethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

5-(Diethylamino)-2-nitrosophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the nitroso group to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Diethylamino)-2-nitrosophenol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-nitrosophenol hydrochloride involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitroso group can undergo redox reactions. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds to 5-(Diethylamino)-2-nitrosophenol hydrochloride include:

    4-(Diethylamino)-2-nitrosophenol: Similar structure but with the diethylamino group in a different position.

    5-(Dimethylamino)-2-nitrosophenol: Similar structure but with a dimethylamino group instead of a diethylamino group.

    2-Nitrosophenol: Lacks the diethylamino group, making it less versatile in certain reactions. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

5-(diethylamino)-2-nitrosophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8;/h5-7,13H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOYWYLGEUIHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=O)O.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2.ClH, C10H15ClN2O2
Record name 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID4025036
Record name 5-Diethylamino-2-nitrosophenol hydrochloride
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Molecular Weight

230.69 g/mol
Source PubChem
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Physical Description

5-diethylamino-2-nitrosophenol hydrochloride appears as yellow or dark yellow powder. (NTP, 1992)
Record name 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE
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Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)
Record name 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE
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CAS No.

25953-06-4
Record name 5-DIETHYLAMINO-2-NITROSOPHENOL HYDROCHLORIDE
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Record name Phenol, 5-(diethylamino)-2-nitroso-, hydrochloride (1:1)
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Record name Phenol,5-(diethylamino)-2-nitroso-, monohydrochloride
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Record name 5-Diethylamino-2-nitrosophenol hydrochloride
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Record name 2-Nitroso-5-diethylaminophenol Hydrochloride
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Record name 5-Diethylamino-2-nitrosophenol hydrochloride
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Synthesis routes and methods

Procedure details

0.1 mol of 3-diethylaminophenol are dissolved in 50 ml of n-propanol saturated with gaseous hydrogen chloride and, at 0° C., admixed dropwise and with stirring with 0.1 mol of isoamyl nitrite. Stirring is continued for another hour and the reaction solution is then admixed with diethyl ether, and the product which is formed is isolated by filtration with suction.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of fluorescent probes, like the Nile Red–Pd complex discussed in the first paper, relate to their ability to detect specific molecules?

A1: Fluorescent probes are designed to exhibit changes in their fluorescence properties upon interaction with a specific target molecule. [] The Nile Red–Pd complex, for instance, likely undergoes structural changes upon binding to carbon monoxide (CO). This interaction could affect the electronic environment of the Nile Red fluorophore, leading to a measurable change in fluorescence signal, allowing for CO detection. [] The design of such probes relies heavily on understanding the target molecule's properties and engineering a probe with complementary reactivity or binding affinity.

A2: Efficient and scalable synthesis of fluorophores is crucial for developing new analytical tools and techniques. [] The ability to produce high-purity dyes in a cost-effective manner directly impacts the feasibility of developing new probes and their wider application. In the context of the second paper, the improved synthesis of 9-diethylamino-1,2,3,4,6-pentafluoro-5H-benzo[a]phenoxazin-5-one could lead to its increased utilization in various applications, potentially including the development of novel fluorescent probes. [] Furthermore, optimized synthesis strategies often provide a platform for creating structurally similar dyes with potentially enhanced or altered properties.

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